molecular formula C7H3ClFNO4S B15279061 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride

Cat. No.: B15279061
M. Wt: 251.62 g/mol
InChI Key: PDVABINMGBXURW-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO4S. This compound is known for its unique structural features, including a fluorine atom, an oxo group, and a sulfonyl chloride group attached to a benzo[d]oxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride typically involves the reaction of 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.

    5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride: Another fluorinated derivative with the sulfonyl chloride group at a different position.

Uniqueness

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups on the benzo[d]oxazole ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C7H3ClFNO4S

Molecular Weight

251.62 g/mol

IUPAC Name

6-fluoro-2-oxo-3H-1,3-benzoxazole-4-sulfonyl chloride

InChI

InChI=1S/C7H3ClFNO4S/c8-15(12,13)5-2-3(9)1-4-6(5)10-7(11)14-4/h1-2H,(H,10,11)

InChI Key

PDVABINMGBXURW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)S(=O)(=O)Cl)F

Origin of Product

United States

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